molecular formula C21H21N3O3 B2926641 N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031977-84-0

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2926641
CAS No.: 1031977-84-0
M. Wt: 363.417
InChI Key: VTYPVAGJNROUDH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide (CAS 1031977-84-0) is a chemical compound with the molecular formula C21H21N3O3 and a molecular weight of 363.41 g/mol . This acetamide derivative features a pyrimidine ring system, a class of heterocycles recognized for their significant potential in therapeutic research . Pyrimidine-based scaffolds are frequently investigated for their ability to interact with key biological targets, such as various kinases and dihydrofolate reductase (DHFR), making them valuable tools for probing disease mechanisms in areas like oncology and immunology . The compound is characterized by a predicted density of 1.214±0.06 g/cm³ at 20 °C and a predicted boiling point of 502.9±50.0 °C . It is offered in various quantities for research purposes, including milligram and micromole amounts . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for application to humans in any form.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-8-10-16(11-9-14)21-22-15(2)12-20(24-21)27-13-19(25)23-17-6-4-5-7-18(17)26-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYPVAGJNROUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the pyrimidinyl intermediate. This is achieved by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6-methyl-2-(4-methylphenyl)pyrimidin-4-ol.

    Etherification: The pyrimidinyl intermediate is then subjected to etherification with 2-bromoacetophenone to form 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetophenone.

    Amidation: The final step involves the reaction of 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetophenone with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: It is evaluated for its potential use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

Key structural analogs differ in substituents on the phenyl ring, heterocyclic core, and linker groups. These modifications influence bioactivity, solubility, and target binding. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Key Structural Features Reported Activity/Properties Reference
Target Compound : N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide - 2-methoxyphenyl acetamide
- Pyrimidin-4-yloxy with 4-methylphenyl and 6-methyl groups
Hypothesized anti-cancer activity (based on methoxyphenyl acetamide analogs)
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide - Fluorophenyl substituent
- Piperidinyl group at pyrimidine position 2
Enhanced lipophilicity due to fluorine; potential improved blood-brain barrier penetration
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide - Fluoro-methylphenyl group
- Tetrahydroisoquinolin substituent
Screening compound for unknown targets; structural complexity may enhance binding affinity
2-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide - Sulfamoyl linker
- 4-methylpyrimidine substituent
Potential antimicrobial or enzyme-targeting applications
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide - Sulfamoyl and propanoylphenoxy groups
- Dimethylpyrimidine
Unknown activity; structural diversity highlights synthetic flexibility
Key Observations:

Substituent Effects: Methoxyphenyl vs. Heterocyclic Core Modifications: Piperidinyl () and tetrahydroisoquinolinyl () groups introduce steric bulk, which may affect receptor binding or selectivity.

Linker Groups :

  • The oxy linker in the target compound contrasts with sulfamoyl () or sulfanyl () groups in analogs, altering electronic properties and hydrogen-bonding capacity.

Pharmacological Data from Closest Analogs

Anti-Cancer Activity ():
  • Methoxyphenyl acetamides with quinazoline sulfonyl groups (e.g., compounds 38–40) exhibited IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cell lines .
  • The target compound’s pyrimidin-4-yloxy core may offer similar activity, but direct testing is required to confirm potency.
Antimicrobial Potential ():
  • Pyridine-thiazole hybrids (e.g., compounds 9a–b) showed moderate activity against S. aureus and E. coli. The target compound’s pyrimidine core could exhibit comparable interactions with microbial enzymes .

Physicochemical and Crystallographic Insights

  • Crystallography: Analogs like 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide () have resolved crystal structures, aiding in SAR studies. The target compound’s structure may benefit from similar analyses to optimize drug design .

Biological Activity

N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, also known as C200-8838, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine moiety, which is known to exhibit various biological activities. The molecular formula is C21H21N3O3, with a molecular weight of 363.42 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC21H21N3O3
Molecular Weight363.42 g/mol
LogP (Partition Coefficient)4.960
Water Solubility (LogSw)-4.66
Polar Surface Area56.166 Ų

These properties suggest that the compound may have moderate lipophilicity and limited water solubility, which are important factors in drug design and bioavailability.

Anti-inflammatory Effects

Research indicates that compounds with similar structural features to C200-8838 have shown significant anti-inflammatory activities. For instance, studies on pyrimidine derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation pathways.

  • In vitro Studies : Compounds analogous to C200-8838 exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) . This suggests a potential for C200-8838 to act as an effective anti-inflammatory agent.

Antitumor Activity

Preliminary studies have explored the antitumor potential of pyrimidine derivatives, including those structurally related to C200-8838. These compounds have been evaluated for their ability to inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro assays using various cancer cell lines reported that certain pyrimidine derivatives inhibited cell growth significantly at micromolar concentrations. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest .

The mechanisms through which C200-8838 exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory processes and tumor growth.
  • Modulation of Signaling Pathways : Research suggests that these compounds may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Study on Anti-inflammatory Activity

A study conducted on a series of pyrimidine derivatives revealed that those with electron-donating groups exhibited enhanced anti-inflammatory effects. The derivatives were tested in carrageenan-induced paw edema models in rats, showing significant reductions in edema comparable to indomethacin .

Antitumor Efficacy Assessment

A recent investigation into the antitumor efficacy of pyrimidine-based compounds included C200-8838 analogs. The study utilized MTT assays on human cancer cell lines and found that these compounds could reduce cell viability significantly, with IC50 values ranging from 5 to 15 µM across different cell lines .

Q & A

Basic Questions

Q. What are the typical synthetic routes for synthesizing N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide?

  • Methodological Answer : The synthesis typically involves sequential substitution and condensation reactions. For example:

Substitution Reaction : Reacting a halogenated pyrimidine intermediate with a methoxyphenyl acetamide derivative under alkaline conditions to introduce the aryloxy group .

Reduction and Condensation : Use iron powder in acidic conditions to reduce nitro intermediates (if applicable), followed by condensation with cyanoacetic acid or similar reagents .

Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures is recommended for isolating the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions, such as methoxy and methyl groups. For instance, the methoxy proton typically resonates at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Determines molecular weight accuracy (e.g., [M+H]+^+ peaks) to confirm the molecular formula .
  • IR Spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm1^{-1}) and ether C-O (1200–1250 cm1^{-1}) .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) and UV detection at 254 nm. A purity threshold of ≥95% is standard for research-grade compounds .
  • Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • SHELX Software : Use SHELXL for refining crystal structures. Key steps include:

Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N bonds) to validate molecular conformation .

Dihedral Angle Calculations : Compare angles between the pyrimidine ring and substituents (e.g., methoxyphenyl groups) to detect torsional strain .

  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to resolve discrepancies in bond lengths/angles .

Q. What strategies optimize synthetic yields for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if introducing aryl groups .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) often improve condensation efficiency .
  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control groups. For example, variations in IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Polymorph Screening : Test multiple crystalline forms, as polymorphism can alter solubility and bioactivity .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting datasets from independent studies.

Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC .
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol or PVP) in lyophilized formulations to enhance shelf life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound?

  • Methodological Answer :

  • Solvent System Variation : Solubility in DMSO (common for assays) vs. aqueous buffers (PBS) can differ drastically. Use shake-flask methods with pH adjustment (e.g., pH 7.4 PBS) for standardized measurements .
  • Temperature Control : Ensure experiments are conducted at 25°C, as solubility often decreases at lower temperatures .

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